molecular formula C12H7F2NO2 B6388246 2-(2,3-Difluorophenyl)nicotinic acid CAS No. 1261504-55-5

2-(2,3-Difluorophenyl)nicotinic acid

Cat. No.: B6388246
CAS No.: 1261504-55-5
M. Wt: 235.19 g/mol
InChI Key: FWGWVAPBAPDAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Difluorophenyl)nicotinic acid is a fluorinated derivative of nicotinic acid (Vitamin B3) designed for research and development applications. This compound belongs to a class of nicotinic acid derivatives that have demonstrated significant potential in medicinal chemistry, particularly as a precursor for the synthesis of novel antimicrobial agents . Research into structurally similar acylhydrazones and 1,3,4-oxadiazoline derivatives synthesized from nicotinic acid scaffolds has shown promising activity against Gram-positive bacteria, including Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA) strains . The incorporation of the 2,3-difluorophenyl group is a strategic modification often employed in drug discovery to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. The core value of this compound lies in its role as a versatile building block for further chemical transformation. It can be utilized in condensation reactions to form acylhydrazones or undergo cyclization to create heterocyclic systems like 1,3,4-oxadiazolines, which are privileged structures in the development of new pharmaceuticals . Furthermore, the nicotinic acid moiety is a precursor for nicotinamide adenine dinucleotide (NAD+), an essential cofactor involved in cellular metabolism and DNA repair mechanisms . Researchers can leverage this compound to develop new chemical entities for investigating antibiotic resistance pathways and for screening against a panel of multidrug-resistant bacterial and fungal strains . This product is intended for research purposes only by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(2,3-difluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-9-5-1-3-7(10(9)14)11-8(12(16)17)4-2-6-15-11/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGWVAPBAPDAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687344
Record name 2-(2,3-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261504-55-5
Record name 2-(2,3-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbonylation of Halogenated Intermediates

A prominent method involves the carbonylation of 2,3-difluorobenzyl halides to construct the acetic acid side chain, followed by cyclization to form the pyridine ring. As detailed in CN101486638A , 2,3-difluorotoluene undergoes photohalogenation with chlorine or bromine under ultraviolet light to yield 2,3-difluorobenzyl chloride or bromide. Subsequent carbonylation with carbon monoxide in the presence of a palladium catalyst generates 2,3-difluorophenylacetic acid, which is then functionalized into the nicotinic acid derivative via nitrile hydrolysis or oxidative cyclization.

This route achieves a 68–75% yield in the carbonylation step, with reaction conditions optimized at 80–120°C and 10–20 bar CO pressure . The absence of toxic cyanide reagents (compared to older Grignard-based routes) reduces environmental hazards, aligning with green chemistry principles.

Cyclization of Trifluoroacetyl Derivatives

CN109467532B outlines a cyclization strategy utilizing trifluoroacetyl chloride and acrylonitrile derivatives. While this patent focuses on 4-trifluoromethyl nicotinic acid, its methodology is adaptable to 2-(2,3-difluorophenyl)nicotinic acid by substituting 3-aminoacrylonitrile with a difluorophenyl-containing precursor. The process involves:

  • Acylation : Trifluoroacetyl chloride reacts with vinyl ethyl ether to form 4-ethoxy-1,1,1-trifluoro-3-en-2-one.

  • Cyclization : The enone intermediate undergoes cyclization with 3-aminoacrylonitrile at 50–100°C in the presence of sodium hydroxide, yielding a nicotinonitrile derivative.

  • Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide at 60–100°C , achieving 85–90% conversion efficiency .

This approach offers a three-step synthesis with an overall yield of 62–68% , demonstrating scalability and reduced reliance on hazardous intermediates.

Halogenation and Cross-Coupling Strategies

EP1340747A1 describes a halogenative pathway for 2-haloalkyl nicotinic acids, adaptable to difluorophenyl systems. The method employs:

  • Halogenation : 2,3-difluorotoluene derivatives are halogenated using N-bromosuccinimide (NBS) or iodine monochloride in dichloromethane.

  • Cross-Coupling : A Suzuki-Miyaura coupling introduces the pyridine-2-yl group via palladium catalysis, typically using Pd(PPh₃)₄ and potassium carbonate in toluene/water.

  • Oxidation : The methyl group is oxidized to a carboxylic acid using potassium permanganate or ruthenium-based catalysts.

This route achieves 70–78% yield in the cross-coupling step, with reaction times of 12–24 hours at 80–100°C .

Comparative Analysis of Methodologies

Method Steps Overall Yield Key Advantages Limitations
Carbonylation268–75%Minimal toxic byproducts, scalableHigh-pressure CO handling required
Cyclization362–68%High functional group toleranceRequires specialized acrylonitrile precursors
Cross-Coupling370–78%Modular for diverse substituentsCostly palladium catalysts

Optimization of Reaction Conditions

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with triphenylphosphine enhances carbonylation efficiency, reducing side reactions.

  • Base Selection : Potassium tert-butoxide in cyclization reactions improves regioselectivity by deprotonating intermediates.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate halogenation rates by stabilizing transition states.

Temperature and Pressure Profiles

  • Carbonylation proceeds optimally at 100°C and 15 bar CO , balancing reaction rate and byproduct formation.

  • Cyclization at 70°C minimizes decomposition of acrylonitrile derivatives while ensuring complete conversion .

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Difluorophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: 2-(2,3-Difluorophenyl)nicotinic acid is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials with enhanced properties .

Biology: In biological research, this compound is studied for its potential as a ligand for various biological targets. Its fluorinated phenyl ring can interact with proteins and enzymes, making it a useful tool in drug discovery and development .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases where fluorinated compounds have shown efficacy. It may serve as a lead compound for the development of new drugs .

Industry: In the industrial sector, 2-(2,3-Difluorophenyl)nicotinic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials .

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes critical differences between 2-(2,3-Difluorophenyl)nicotinic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions (Phenyl/Pyridine) Key Applications/Sources
2-(2,3-Difluorophenyl)nicotinic acid C₁₂H₇F₂NO₂ 235.18 Phenyl: 2,3-F; Pyridine: 3-carboxy Pharmaceutical intermediates
6-(2,6-Difluorophenyl)nicotinic acid C₁₂H₇F₂NO₂ 235.18 Phenyl: 2,6-F; Pyridine: 3-carboxy Research chemicals (Aroz Tech)
2-(2,3-Difluorophenyl)pyridine-4-carboxylic acid C₁₂H₇F₂NO₂ 235.18 Phenyl: 2,3-F; Pyridine: 4-carboxy Experimental compound (no commercial use reported)
Diflufenopyr C₁₅H₁₂F₂N₄O₃ 334.28 Phenyl: 3,5-F; Thiadiazole-semicarbazone Herbicide
Nixylic acid C₁₄H₁₄N₂O₂ 242.27 Phenyl: 2,3-dimethyl; Pyridine: 3-carboxy Anti-inflammatory agent
Key Observations:

Fluorine Position: The position of fluorine on the phenyl ring significantly impacts biological activity. For example, 2,3-difluoro substitution (as in the target compound) is common in cardiovascular drug intermediates, whereas 3,5-difluoro substitution (diflufenopyr) is linked to herbicidal activity .

Carboxylic Acid Position : Shifting the carboxylic acid group from the 3- (nicotinic acid) to the 4-position (isonicotinic acid) alters electronic properties and binding interactions, as seen in 2-(2,3-Difluorophenyl)pyridine-4-carboxylic acid .

Substituent Type : Replacing fluorine with methyl groups (Nixylic acid) reduces electronegativity but increases steric bulk, favoring anti-inflammatory over metabolic effects .

Biological Activity

2-(2,3-Difluorophenyl)nicotinic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nicotinic acid moiety substituted with a 2,3-difluorophenyl group. This structural modification affects its reactivity and biological interactions, making it a candidate for various therapeutic applications.

The biological activity of 2-(2,3-Difluorophenyl)nicotinic acid is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The presence of fluorine atoms enhances binding affinity and selectivity, influencing various biological pathways.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Research indicates that compounds similar to 2-(2,3-Difluorophenyl)nicotinic acid can act as allosteric modulators of nAChRs. For instance, studies have shown that certain derivatives can enhance acetylcholine responses in the presence of agonists .

Antimicrobial Activity

Recent studies suggest that derivatives of 2-(2,3-Difluorophenyl)nicotinic acid exhibit notable antimicrobial properties. They have been effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli, potentially through the inhibition of critical enzymes necessary for bacterial survival .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. This inhibition may lead to reduced inflammatory responses in various tissues .

Anticancer Potential

In vitro studies have demonstrated that 2-(2,3-Difluorophenyl)nicotinic acid can induce apoptosis in cancer cells. For example, it has shown cytotoxic effects against hepatic (HepG2) and breast (MCF-7) cancer cell lines with IC50 values indicating significant potency . The mechanism behind this activity may involve the modulation of signaling pathways associated with cell growth and survival.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectIC50 ValueReference
AntimicrobialStaphylococcus aureusMIC = 15.62 µg/mL
Anti-inflammatoryCOX-2 InhibitionNot specified
AnticancerHepG2 Cell LineIC50 = 21.00 µM
AnticancerMCF-7 Cell LineIC50 = 26.10 µM

Molecular Docking Studies

Molecular docking studies have indicated that 2-(2,3-Difluorophenyl)nicotinic acid effectively binds to various biological targets, including nAChRs and COX-2. These studies provide insights into the binding affinities and potential interactions at the molecular level, which are crucial for understanding the compound's therapeutic potential .

Q & A

Q. What are the common synthetic routes for 2-(2,3-Difluorophenyl)nicotinic acid, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step coupling reactions. For example, a related compound’s synthesis (EP 4,374,877 A2) uses borane-pyridine for reductive amination under nitrogen at 0°C, followed by cesium carbonate-mediated coupling in DMF at 80°C to achieve a 79% yield . Key factors include inert atmosphere control, temperature gradients, and stoichiometric ratios of reagents like 3-isobutoxy-3-oxopropanoate. Purification often employs reverse-phase C18 chromatography with acetonitrile/water gradients .

Q. Which purification techniques are most effective for isolating 2-(2,3-Difluorophenyl)nicotinic acid derivatives?

High-performance liquid chromatography (HPLC) with a YMC-Actus Triart C18 column (5 µm, 12 nm) and mobile phases like MeCN/water (0.1% formic acid) is widely used. This method achieves baseline separation for structurally similar fluorinated aromatic compounds, with retention times around 1.03–1.78 minutes under specified LCMS conditions .

Q. How can researchers validate the structural identity of 2-(2,3-Difluorophenyl)nicotinic acid intermediates?

LCMS (e.g., m/z 411.5 [M+H]+) combined with retention time analysis (1.03 minutes under SQD-AA05 conditions) provides rapid identification . For stereochemical confirmation, nuclear magnetic resonance (NMR) or X-ray crystallography is recommended, as seen in isomer-specific studies of related difluorophenyl compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of 2-(2,3-Difluorophenyl)nicotinic acid derivatives?

Systematic variation of bases (e.g., cesium carbonate vs. potassium carbonate) and solvents (DMF vs. THF) can improve selectivity. For instance, cesium carbonate in DMF at 80°C enhances nucleophilic substitution efficiency in fluorinated systems, reducing byproduct formation . Design of experiments (DoE) approaches are advised to map parameter interactions.

Q. How should researchers address discrepancies in reported HPLC retention times or LCMS data for fluorinated nicotinic acid derivatives?

Discrepancies may arise from column aging, mobile phase pH, or instrument calibration. For example, retention times for similar compounds vary between 1.03 minutes (SQD-AA05) and 1.78 minutes (SMD-TFA05) due to differences in formic acid concentration . Method validation using internal standards and column conditioning protocols is critical for reproducibility.

Q. What strategies are effective for resolving stereochemical ambiguities in 2-(2,3-Difluorophenyl)nicotinic acid analogs?

Chiral HPLC with cellulose-based columns or nuclear Overhauser effect (NOE) NMR experiments can differentiate E/Z isomers. In one case, the E-isomer of a related herbicide (diflufenzopyr) was confirmed via stereospecific synthesis and X-ray diffraction . Computational modeling (DFT) may also predict preferential conformations.

Methodological Notes

  • Data Contradiction Analysis : Cross-validate LCMS/m/z values with isotopic patterns to rule out adduct formation. For example, m/z 831 [M+H]+ in EP 4,374,877 A2 aligns with the expected molecular formula .
  • Safety Considerations : Fluorinated intermediates often require handling under inert atmospheres due to sensitivity to moisture or oxygen, as noted in borane-pyridine reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.